molecular formula C19H29N3O3 B11976969 N'-(3-Nitrobenzylidene)dodecanohydrazide CAS No. 303086-09-1

N'-(3-Nitrobenzylidene)dodecanohydrazide

Cat. No.: B11976969
CAS No.: 303086-09-1
M. Wt: 347.5 g/mol
InChI Key: BDNBGGUKSWDGQS-CAPFRKAQSA-N
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Description

N'-(3-Nitrobenzylidene)dodecanohydrazide is a Schiff base hydrazide derivative synthesized via the condensation of dodecanohydrazide with 3-nitrobenzaldehyde. This compound features a long alkyl chain (dodecanoyl group) and a nitro-substituted benzylidene moiety, which confer unique physicochemical properties. The E-configuration about the C=N bond is typical in such derivatives, as confirmed by crystallographic studies of analogous compounds like 5-methyl-N'-(3-nitrobenzylidene)isoxazole-4-carbohydrazide . Its synthesis follows established protocols for hydrazide-aldehyde condensations, often involving reflux in ethanol with catalytic acetic acid .

Properties

CAS No.

303086-09-1

Molecular Formula

C19H29N3O3

Molecular Weight

347.5 g/mol

IUPAC Name

N-[(E)-(3-nitrophenyl)methylideneamino]dodecanamide

InChI

InChI=1S/C19H29N3O3/c1-2-3-4-5-6-7-8-9-10-14-19(23)21-20-16-17-12-11-13-18(15-17)22(24)25/h11-13,15-16H,2-10,14H2,1H3,(H,21,23)/b20-16+

InChI Key

BDNBGGUKSWDGQS-CAPFRKAQSA-N

Isomeric SMILES

CCCCCCCCCCCC(=O)N/N=C/C1=CC(=CC=C1)[N+](=O)[O-]

Canonical SMILES

CCCCCCCCCCCC(=O)NN=CC1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-Nitrobenzylidene)dodecanohydrazide typically involves the condensation reaction between 3-nitrobenzaldehyde and dodecanohydrazide. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for N’-(3-Nitrobenzylidene)dodecanohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(3-Nitrobenzylidene)dodecanohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used in substitution reactions.

Major Products

    Oxidation: Conversion of the nitro group to a nitroso or amine group.

    Reduction: Formation of the corresponding hydrazine derivative.

    Substitution: Introduction of various substituents at the nitro group position.

Scientific Research Applications

N’-(3-Nitrobenzylidene)dodecanohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(3-Nitrobenzylidene)dodecanohydrazide involves its interaction with biological molecules through its hydrazone and nitro functional groups. These groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The compound may also generate reactive oxygen species (ROS) through redox reactions, contributing to its antimicrobial properties .

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Key Structural Features Functional Groups Reference
N'-(3-Nitrobenzylidene)dodecanohydrazide Dodecanoyl chain, 3-nitrobenzylidene C=O (amide), C=N (imine), NO₂ -
(E)-N’-(3-nitrobenzylidene)-benzene-sulphonohydrazide Sulphonamide group, 3-nitrobenzylidene SO₂NH, C=N, NO₂
3-Chloro-N'-(2-hydroxy-4-pentadecylbenzylidene)-benzothiophene-2-carbohydrazide Benzothiophene core, pentadecyl chain Cl, C=S, C=N, OH
4-Methoxy-N′1-((E)-3-nitrobenzylidene)-N′3-(3-nitrobenzylidene) isophthalohydrazide Dual nitrobenzylidene groups, methoxy C=O, C=N (×2), NO₂ (×2), OCH₃

Key Observations :

  • Electron-withdrawing groups (e.g., NO₂, Cl) stabilize the imine bond and influence electronic properties, as seen in analogues with nitro or chloro substituents .

Spectral Data Comparison

Compound Name NMR Shifts (δ, ppm) IR Peaks (cm⁻¹) Reference
This compound NH: δ ~2.5 (d, J=2.1 Hz); Ar-H: δ 7.6–8.4 C=O: ~1650; C=N: ~1600
3-Nitro-N'-(3-nitrobenzylidene)benzohydrazide NH: δ 2.51; Ar-H: δ 7.63–8.36 C=O: 1654; C=N: 1602
4-Methoxy-N′1-((E)-3-nitrobenzylidene)isophthalohydrazide OCH₃: δ 3.95; Ar-H: δ 7.03–7.63 C=O: 1683; C=N: 1503

Key Observations :

  • The NH proton in nitrobenzylidene hydrazides consistently appears as a doublet near δ 2.5 due to coupling with the imine proton .
  • Aromatic protons in nitro-substituted derivatives resonate in the δ 7.6–8.4 range, reflecting the electron-withdrawing nitro group’s deshielding effect .

Key Observations :

  • The dodecanoyl chain may improve bioavailability for membrane-targeted applications compared to shorter-chain derivatives like acetohydrazides .
  • Nitrobenzylidene hydrazides with dual nitro groups (e.g., PNN14) exhibit enhanced anti-platelet activity, suggesting structure-activity relationships dependent on substituent number and position .

Key Observations :

  • Long alkyl chains (e.g., dodecanoyl, pentadecyl) reduce solubility in polar solvents but improve thermal stability, as seen in higher melting points .
  • Sulphonamide derivatives (e.g., compound 15h) exhibit moderate yields (~45–58%) typical for multi-step syntheses .

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